molecular formula C36H58O9 B12277826 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

Cat. No.: B12277826
M. Wt: 634.8 g/mol
InChI Key: HZKJZYRLLBKBHA-UHFFFAOYSA-N
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Description

(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester is a triterpenoid saponin. This compound is a carboxylic ester obtained by the formal condensation of the carboxy group of asiatic acid with beta-D-glucopyranose. It has been isolated from various plant species, including Juglans sinensis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester involves the esterification of asiatic acid with beta-D-glucopyranose. This reaction typically requires the presence of a catalyst and specific reaction conditions to ensure the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the extraction from natural sources, such as the leaves and twigs of Juglans sinensis, is a common approach. The extraction process often involves the use of methanol or other solvents to isolate the compound from plant material .

Chemical Reactions Analysis

Types of Reactions

(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of saturated compounds .

Scientific Research Applications

(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester has several scientific research applications:

    Chemistry: It is used as a model compound for studying esterification and other organic reactions.

    Biology: It is studied for its role as a plant metabolite and its potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of (2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2alpha,3beta)-2,3-Dihydroxy-urs-12-en-28-oic acid beta-D-glucopyranosyl ester is unique due to its specific ester linkage with beta-D-glucopyranose, which imparts distinct chemical and biological properties compared to other triterpenoids .

Properties

Molecular Formula

C36H58O9

Molecular Weight

634.8 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C36H58O9/c1-18-10-13-36(31(43)45-30-28(41)27(40)26(39)22(17-37)44-30)15-14-34(6)20(25(36)19(18)2)8-9-24-33(5)16-21(38)29(42)32(3,4)23(33)11-12-35(24,34)7/h8,18-19,21-30,37-42H,9-17H2,1-7H3

InChI Key

HZKJZYRLLBKBHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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